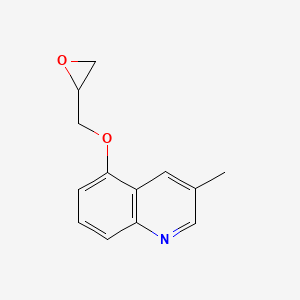

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Description

Properties

IUPAC Name |

3-methyl-5-(oxiran-2-ylmethoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-5-11-12(14-6-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDHHUZWRQAFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2OCC3CO3)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Oxiran 2 Ylmethoxy Quinoline

Retrosynthetic Analysis of the 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. actascientific.com For this compound, the analysis begins by identifying the most feasible bond disconnections.

The most logical primary disconnection is at the ether linkage on the C5 position of the quinoline (B57606) ring. This C-O bond cleavage is a standard disconnection for ethers and points to a Williamson ether synthesis as a potential final step in the forward synthesis. This disconnection yields two key precursors: 3-methylquinolin-5-ol (B1532108) (also known as 3-methyl-5-hydroxyquinoline) and a suitable three-carbon epoxide synthon, such as an epihalohydrin (e.g., epichlorohydrin) or a glycidyl (B131873) derivative (e.g., glycidyl tosylate).

The next major disconnection focuses on the quinoline ring of the 3-methylquinolin-5-ol intermediate. The quinoline core can be disconnected in several ways, corresponding to classical named reactions used for its synthesis.

Disconnection A (Friedländer Approach): Breaking the C2-C3 and N1-C8a bonds suggests a condensation reaction between a 2-amino-5-hydroxy-aromatic aldehyde or ketone and a carbonyl compound containing an α-methylene group, such as propanal or methyl ethyl ketone, to introduce the 3-methyl group.

Disconnection B (Skraup/Doebner-Von Miller Approach): A different disconnection, breaking the N1-C2 and C4-C4a bonds, points towards the reaction of an aniline (B41778) derivative, specifically 3-aminophenol (B1664112) , with an α,β-unsaturated carbonyl compound like crotonaldehyde.

This analysis outlines a strategic pathway: first, construct the substituted quinoline core, 3-methylquinolin-5-ol, and then append the oxiran-2-ylmethoxy side chain.

Classical and Contemporary Approaches to Quinoline Core Synthesis

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with numerous methods developed since its discovery in 1834. nih.gov These methods range from classical, acid-catalyzed cyclizations to modern, metal-catalyzed reactions, offering various routes to the key 3-methylquinolin-5-ol intermediate.

The Friedländer synthesis, first reported in 1882, is a direct and versatile method for constructing quinolines. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. researchgate.netresearchgate.net This reaction can be catalyzed by acids, bases, or heat alone. researchgate.net

To synthesize the 3-methylquinolin-5-ol intermediate, a suitable starting material would be 2-amino-5-hydroxybenzaldehyde . The reaction of this compound with propanal under catalytic conditions would yield the desired product. The mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org Modern adaptations have introduced a wide array of catalysts to improve yields and reaction conditions, moving from harsh acids or bases to milder and more efficient alternatives.

Table 1: Selected Catalysts for Friedländer Quinoline Synthesis

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Heating in solvent or solvent-free | wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Neodymium(III) nitrate, Gadolinium triflate, Tin tetrachloride | Mild temperatures (e.g., 60-100 °C) | organic-chemistry.orgnih.gov |

| Ionic Liquids | [Et3NH][HSO4], [Hbim]BF₄ | Solvent-free, 100 °C | nih.gov |

| Solid-Phase | Nafion, Molecular iodine | Microwave irradiation or conventional heating | organic-chemistry.org |

The Skraup-Doebner-Von Miller reaction is another cornerstone of quinoline synthesis. wikipedia.org This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. nih.gov It is a modification of the original Skraup synthesis, which used glycerol, an oxidizing agent, and sulfuric acid. iipseries.org The Doebner-Von Miller variation allows for the synthesis of a wider range of substituted quinolines by using different α,β-unsaturated aldehydes or ketones. researchgate.net

For the synthesis of 3-methylquinolin-5-ol, 3-aminophenol would be the aniline component. The reaction with crotonaldehyde (but-2-enal) would provide the necessary atoms to form the pyridine (B92270) ring portion of the quinoline. The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The proposed mechanism involves an initial conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization onto the aromatic ring and subsequent oxidation to form the quinoline. wikipedia.orgnih.gov

Table 2: Comparison of Related Aniline-Based Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted or simple quinolines | iipseries.org |

| Doebner-Von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | 2- and/or 4-substituted quinolines | nih.govwikipedia.org |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | nih.goviipseries.org |

| Combes | Aniline, β-Diketone | 2,4-disubstituted quinolines | iipseries.org |

Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions for the formation of heterocyclic rings. thieme.de These methods often offer milder reaction conditions, higher functional group tolerance, and novel pathways for bond formation compared to classical syntheses. organic-chemistry.org

One strategy involves the oxidative cyclization of 2'-aminochalcones, which can be catalyzed by transition-metal complexes. organic-chemistry.org Another modern approach is the rhodium(III)-catalyzed alkynylation and cyclization of aminohydrazones with alkynes to form functionalized quinolines. nih.gov Nickel-catalyzed dehydrogenative coupling reactions have also been developed, starting from materials like 2-aminobenzyl alcohols and ketones. organic-chemistry.orgnih.gov For the synthesis of 3-methylquinolin-5-ol, a plausible route could involve the palladium-catalyzed cyclization of an appropriately substituted N-(2-alkynyl)aniline. The presence of the chelating nitrogen atom in quinoline precursors makes them ideal substrates for a variety of C-H activation and functionalization reactions catalyzed by transition metals. nih.gov

Table 3: Examples of Metal Catalysts in Quinoline Synthesis

| Metal Catalyst | Reactant Types | Reaction Description | Reference |

|---|---|---|---|

| Palladium (Pd) | o-alkynylanilines | Intramolecular cyclization | arkat-usa.org |

| Rhodium (Rh) | Aminohydrazones, Alkynes | C-H activation and annulation | nih.gov |

| Nickel (Ni) | 2-aminobenzyl alcohols, Ketones | Dehydrogenative coupling/condensation | nih.gov |

| Copper (Cu) | N-oxides, Terminal alkynes | C-H/N-O functionalization | organic-chemistry.org |

| Zinc (Zn) / Manganese (Mn) | 2'-aminochalcones | Oxidative cyclization | organic-chemistry.org |

Introduction of the 3-Methyl Substituent

The placement of the methyl group at the C3 position of the quinoline ring is a critical regiochemical consideration. This can be achieved through two primary strategies: incorporating the methyl group within one of the building blocks before cyclization or by functionalizing the pre-formed quinoline ring.

The most efficient and common method is to introduce the methyl group during the quinoline ring synthesis.

In a Friedländer synthesis , using a ketone with an α-methyl group, such as acetone (B3395972) (reacting with 2-amino-5-hydroxybenzaldehyde), would place a methyl at the C2 position. To achieve C3-methylation, an aldehyde like propanal is used, where the α-methylene group and the adjacent methyl group form the C3 and the 3-methyl substituent, respectively.

In a Doebner-Von Miller reaction , the choice of the α,β-unsaturated carbonyl compound is crucial. The reaction of 3-aminophenol with crotonaldehyde directly installs the methyl group at the C3 position of the resulting quinoline ring.

Direct C-H methylation of a pre-formed 5-hydroxyquinoline (B119867) is a less common alternative. While methods exist for the methylation of heteroaromatic compounds, they can suffer from a lack of regioselectivity, often favoring the more activated C2 or C4 positions. researchgate.netchemistry-online.com

Table 4: Strategies for Introducing the 3-Methyl Group

| Strategy | Method | Key Reactants | Outcome |

|---|---|---|---|

| Pre-Cyclization | Friedländer Synthesis | 2-amino-5-hydroxybenzaldehyde + Propanal | Direct formation of 3-methyl-5-hydroxyquinoline |

| Pre-Cyclization | Doebner-Von Miller | 3-aminophenol + Crotonaldehyde | Direct formation of 3-methyl-5-hydroxyquinoline |

| Post-Cyclization | Direct C-H Methylation | 5-hydroxyquinoline + Methylating Agent (e.g., DMSO, radical precursors) | Often results in a mixture of isomers; poor regioselectivity for C3 |

Strategies for Incorporating the 5-(oxiran-2-ylmethoxy) Moiety

The final step in the synthesis of the target molecule is the attachment of the oxiran-2-ylmethoxy group to the C5 position of the quinoline core. This is typically achieved via a Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.

The reaction involves the deprotonation of the hydroxyl group of 3-methylquinolin-5-ol with a suitable base to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic three-carbon epoxide source.

Common reagents and conditions include:

Epoxide Source: Epichlorohydrin (B41342) is a widely used and cost-effective reagent. Alternatively, (R)- or (S)-epichlorohydrin can be used to produce an enantiomerically pure final product. Glycidyl tosylate or other glycidyl derivatives with good leaving groups are also effective.

Base: A variety of bases can be used, ranging in strength. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH).

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone are typically employed to facilitate the SN2 reaction.

The reaction of the 3-methylquinolin-5-ol phenoxide with epichlorohydrin first forms a glycidyl ether intermediate. The subsequent intramolecular ring-closing reaction, often facilitated by the basic conditions, forms the desired terminal epoxide ring.

Table 5: Typical Conditions for Williamson Ether Synthesis with Epihalohydrins

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Reflux | Common, mild conditions suitable for many substrates. |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to Room Temp. | Strong, non-nucleophilic base; requires anhydrous conditions. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Room Temp. to 80 °C | Often gives higher yields due to the "cesium effect". |

| Potassium Hydroxide (KOH) | DMSO, Water (phase transfer) | Room Temp. to 60 °C | Strong base; can be used under phase-transfer catalysis conditions. |

Stereoselective Epoxidation Methodologies

While direct stereoselective epoxidation of a pre-formed alkenyl-substituted 3-methyl-5-hydroxyquinoline is a plausible synthetic route, the more commonly employed and direct method for introducing the oxirane ring with stereocontrol involves the use of chiral building blocks. One such approach is the enantioselective synthesis of chiral 1,4-dihydroquinolines through iridium-catalyzed asymmetric partial hydrogenation of quinolines. nih.gov This method, while not directly yielding the target molecule, highlights a strategy for creating chiral quinoline cores that could be further functionalized.

For the specific target, a more direct approach would involve the use of enantiomerically pure epoxides as starting materials in an etherification reaction. For instance, employing (R)- or (S)-glycidyl tosylate or nosylate (B8438820) allows for the direct introduction of a stereodefined oxiran-2-ylmethoxy group onto the 5-hydroxy position of 3-methylquinoline (B29099). This approach circumvents the need for a potentially challenging stereoselective epoxidation on a more complex quinoline substrate.

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation of Quinolines | Catalytic asymmetric hydrogenation of a substituted quinoline to create a chiral 1,4-dihydroquinoline (B1252258) intermediate, followed by further functionalization. nih.gov | High enantioselectivity can be achieved for the core structure. | Requires multiple synthetic steps to introduce the oxiran-2-ylmethoxy group. |

| Use of Chiral Glycidyl Derivatives | Nucleophilic substitution of a chiral glycidyl electrophile (e.g., (R)- or (S)-glycidyl tosylate) by 3-methyl-5-hydroxyquinoline. | Direct introduction of the chiral epoxide moiety in a single step. | Availability and cost of enantiomerically pure glycidyl derivatives. |

Etherification with Glycidyl Ethers

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methyl-5-hydroxyquinoline to form the corresponding phenoxide, which then acts as a nucleophile, attacking an epoxide-containing electrophile such as epichlorohydrin or a glycidyl ether. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The use of phase-transfer catalysis (PTC) can significantly enhance the reaction rate and yield, particularly when dealing with reactants of differing solubilities. phasetransfercatalysis.comresearchgate.netiagi.or.id A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the electrophile is located. iagi.or.id

Reaction Scheme:

3-methyl-5-hydroxyquinoline + Base → 3-methyl-5-quinolinolate

3-methyl-5-quinolinolate + Epichlorohydrin → this compound + Salt

| Parameter | Condition | Purpose |

|---|---|---|

| Base | NaH, K2CO3, NaOH | Deprotonation of the hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | DMF, Acetonitrile, Dichloromethane | To dissolve the reactants and facilitate the reaction. |

| Electrophile | Epichlorohydrin, Glycidyl tosylate | Provides the oxirane-containing side chain. |

| Catalyst (optional) | Tetrabutylammonium bromide (TBAB) | Enhances reaction rate in biphasic systems (Phase Transfer Catalysis). phasetransfercatalysis.comresearchgate.netiagi.or.id |

| Temperature | Room temperature to reflux | To control the reaction rate. |

Cascade and Tandem Reactions for Spiro-Systems Featuring Quinoline and Oxirane Rings

While not directly leading to this compound, cascade and tandem reactions represent an advanced synthetic strategy for the construction of more complex molecular architectures that incorporate both quinoline and oxirane rings, often in a spirocyclic arrangement. These reactions involve a sequence of intramolecular and/or intermolecular transformations that occur in a single pot, often with high atom economy and stereoselectivity.

For instance, a cascade reaction could be initiated by the reaction of a suitably functionalized quinoline derivative that undergoes an intramolecular cyclization to form a spiro-oxirane system. Such strategies are at the forefront of synthetic methodology and offer efficient routes to novel heterocyclic compounds.

Green Chemistry Principles in the Synthesis of Quinoline-Epoxide Hybrids

The application of green chemistry principles to the synthesis of quinoline derivatives, including those with epoxide functionalities, is an area of increasing focus. phasetransfercatalysis.comresearchgate.netasianpubs.org Key aspects include the use of less hazardous solvents, the development of catalyst-free or recyclable catalyst systems, and the improvement of energy efficiency. researchgate.netasianpubs.org

In the context of synthesizing this compound, green approaches could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water or ethanol (B145695), where feasible. researchgate.net

Catalyst Optimization: Employing non-toxic and reusable catalysts. asianpubs.org For the etherification step, the use of solid-supported bases or catalysts could simplify purification and minimize waste.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction times and potentially reduce energy consumption compared to conventional heating.

| Principle | Application in Quinoline-Epoxide Synthesis | Potential Benefits |

|---|---|---|

| Use of Greener Solvents | Employing water or ethanol as the reaction medium. researchgate.net | Reduced environmental impact and improved safety. |

| Catalyst-Free or Recyclable Catalysts | Development of reactions that proceed without a catalyst or with a reusable one. researchgate.netasianpubs.org | Reduced waste, lower cost, and simplified purification. |

| Energy Efficiency | Application of microwave or ultrasonic irradiation. | Faster reaction times and potentially lower energy consumption. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Common techniques employed include:

Extraction: After the reaction, the product is typically extracted from the reaction mixture using an appropriate organic solvent. The organic layer is then washed with water or brine to remove inorganic salts and other water-soluble impurities.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for purification.

Chromatography: Column chromatography is a widely used technique for the separation of the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). researchgate.netnih.gov The polarity of the eluent is optimized to achieve good separation. For chiral separations, specialized chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers or diastereomers. researchgate.netnih.govasianpubs.org

| Technique | Description | Application |

|---|---|---|

| Extraction | Separation of the product from the reaction mixture based on its solubility in immiscible solvents. | Initial work-up procedure to isolate the crude product. |

| Crystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. | Purification of solid final products and intermediates. |

| Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. nih.gov | Purification of both intermediates and the final product, especially for removing closely related impurities. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique. Chiral HPLC is used for the separation of enantiomers. researchgate.netnih.govasianpubs.org | Analytical assessment of purity and preparative separation of enantiomers or diastereomers. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline. Through various NMR experiments, the chemical environment of each hydrogen and carbon atom can be mapped, and their connectivity established.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the quinoline (B57606) ring, the methyl group, and the oxiran-2-ylmethoxy side chain.

The aromatic region would show a complex pattern of signals for the five protons on the substituted quinoline core. The methyl group at the C3 position would appear as a characteristic singlet, typically in the range of δ 2.3-2.5 ppm. rsc.org The protons of the oxiran-2-ylmethoxy group are diastereotopic and would present as a set of coupled signals. This includes two protons of the -O-CH₂- group, one proton of the -CH- group of the oxirane, and the two protons on the terminal CH₂ of the oxirane ring, each with unique chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-H2/H4 | ~8.5-8.8 | Singlet/Doublet | - |

| Quinoline-H6, H7, H8 | ~7.0-8.0 | Multiplet | - |

| O-CH₂ | ~4.0-4.5 | Multiplet | - |

| Oxirane-CH | ~3.3-3.6 | Multiplet | - |

| Oxirane-CH₂ | ~2.7-3.0 | Multiplet | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to each unique carbon atom in its structure (C₁₃H₁₃NO₂).

The quinoline ring carbons would resonate in the aromatic region (δ 110-150 ppm). The carbon of the methyl group (3-CH₃) would appear in the aliphatic region, typically around δ 15-20 ppm. rsc.org The three carbons of the oxiran-2-ylmethoxy side chain would also be found in the aliphatic region: the ether-linked methylene (B1212753) carbon (-O-CH₂-), the oxirane methine carbon (-CH-), and the oxirane methylene carbon (-CH₂-).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline Aromatic Carbons | 110-150 |

| O-CH₂ | ~70 |

| Oxirane-CH | ~50 |

| Oxirane-CH₂ | ~45 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the quinoline ring system and along the oxiran-2-ylmethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are in close proximity. This can provide insights into the preferred conformation of the molecule, particularly the orientation of the side chain relative to the quinoline ring. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₁₃H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, with a very low mass error (typically <5 ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. Common fragmentation pathways for such quinoline derivatives would likely involve the cleavage of the ether bond, loss of the oxirane ring, or other rearrangements of the side chain, providing further structural confirmation.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

The IR spectrum would show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and oxirane groups) would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the quinoline aromatic system would be visible in the 1450-1650 cm⁻¹ region.

C-O-C stretching: Strong bands corresponding to the ether linkage and the oxirane ring would be expected in the 1000-1300 cm⁻¹ region.

Oxirane ring vibrations: Characteristic ring breathing and deformation modes for the epoxide group would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic quinoline core. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule and provides information about the conjugated π-system. researchgate.net The quinoline ring system is the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region (200-400 nm). nih.govbeilstein-journals.org These absorptions correspond to π→π* transitions within the conjugated aromatic system of the quinoline core. The position and intensity of these bands are influenced by the substitution pattern on the ring. beilstein-journals.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For this compound, an X-ray crystallographic analysis would yield a detailed three-dimensional model. This would confirm the planarity of the quinoline ring system relative to the more flexible oxiran-2-ylmethoxy side chain. Key structural parameters, such as the dihedral angle between the quinoline ring and the ether linkage, would be precisely determined. The analysis of numerous quinoline derivatives has shown that their crystal structures are often stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking. chemmethod.commdpi.com

Although specific experimental crystallographic data for this compound are not available in the reviewed literature, a typical analysis would produce a set of crystallographic parameters. The table below is an illustrative example of the kind of data that would be generated from such an experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. No published crystal structure for this compound was found.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The presence of a stereocenter in the oxirane ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for studying such molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

Since enantiomers interact differently with circularly polarized light, a CD spectrum provides a unique fingerprint for a specific enantiomer. A positive or negative signal (Cotton effect) at specific wavelengths is characteristic of the molecule's absolute configuration. This technique is highly sensitive to the stereochemical environment and is widely used for the analysis of chiral molecules containing oxirane moieties. rsc.org

In the context of synthesis, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. CD spectroscopy can be a rapid and effective method for determining ee. By comparing the CD signal intensity of a sample to that of an enantiomerically pure standard, the ee of the sample can be calculated. While specific CD spectra for this compound are not documented in the searched literature, the methodology would involve dissolving the compound in a suitable solvent and measuring its CD spectrum across a range of UV-visible wavelengths.

The expected findings from a chiroptical analysis would include:

Confirmation of Chirality: A non-zero CD spectrum would confirm the presence of a net chirality in the sample.

Enantiomeric Excess (ee) Data: Quantitative analysis of the CD signal intensity would allow for the calculation of the ee.

Information on Absolute Configuration: By comparing experimental spectra with theoretical calculations (e.g., time-dependent density functional theory), it is often possible to assign the absolute configuration (R or S) of the dominant enantiomer.

The table below summarizes the potential application of chiroptical spectroscopy for this compound.

| Analysis | Information Obtained | Significance |

|---|---|---|

| Circular Dichroism (CD) Spectrum | Wavelengths and signs of Cotton effects (Δε or [θ]) | Provides a unique spectral fingerprint for each enantiomer. |

| Quantitative CD Measurement | Signal intensity at a specific wavelength | Allows for the determination of enantiomeric excess (ee) when compared to a pure standard. |

| Comparison with Computational Models | Correlation of experimental vs. theoretical spectra | Can be used to assign the absolute configuration (R/S) of the stereocenter. |

Structure Activity Relationship Sar Studies of 3 Methyl 5 Oxiran 2 Ylmethoxy Quinoline Analogues

Systematic Modification of the Quinoline (B57606) Core

The position and electronic nature of substituents on the quinoline ring are critical determinants of biological activity. The electron-donating or electron-withdrawing properties of a substituent can alter the electron density of the entire ring system, which in turn affects its reactivity and binding interactions. acs.org

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃), can enhance the activity of certain quinoline derivatives. rsc.org Conversely, strongly electron-withdrawing groups, like a nitro group (-NO₂), can decrease the electron density on the ring nitrogen, potentially making the molecule less prone to certain metabolic reactions or altering its binding affinity. acs.org The position of these substituents is equally important. For example, studies on other quinoline derivatives have shown that a substituent at the C-5 position can lead to more potent activity compared to substitution at the C-6 position. biointerfaceresearch.com

The interplay between substituent position and electronic properties is complex. A comprehensive analysis of the electronic structure of substituted quinolines can provide valuable insights into their mechanism of action. acs.orgnih.gov For example, the pKa values of the quinoline nitrogen are influenced by substituents, which can affect the molecule's ability to be protonated and accumulate in specific cellular compartments. acs.org

Table 1: Effect of Quinoline Core Substituents on Biological Activity

| Substituent | Position | Electronic Property | General Effect on Activity |

|---|---|---|---|

| Methoxy (-OCH₃) | C-2 | Electron-donating | Increased activity in some antimalarial analogues rsc.org |

| Chlorine (-Cl) | C-2 | Electron-withdrawing | Decreased activity in some antimalarial analogues rsc.org |

| Bromine (-Br) | C-6 | Electron-withdrawing | Essential for activity improvement in some hybrids rsc.org |

| Methyl (-CH₃) | C-7 | Electron-donating | Less active than methoxy in some antibacterial agents nih.gov |

| Methoxy (-OCH₃) | C-7 | Electron-donating | Increased activity in some antibacterial agents nih.gov |

| Bulky groups | C-7 | Steric hindrance | Facilitated antiproliferative activity nih.gov |

Fusing additional heterocyclic rings to the quinoline core or expanding the existing ring system can dramatically alter the molecule's shape, rigidity, and interaction with biological targets. These modifications can lead to the development of novel compounds with improved or entirely new pharmacological profiles.

The fusion of heterocycles to the quinoline scaffold has been a successful strategy in drug discovery, leading to a wide variety of biologically active compounds. tandfonline.comresearchgate.net For example, the synthesis of D-fused estrone-quinoline hybrids has been explored for potential anticancer applications. nih.gov The type of fused ring and the position of fusion are critical factors that influence the biological activity of the resulting molecule. researchgate.net

Ring expansion, on the other hand, involves increasing the size of one of the rings in the quinoline system. This modification can alter the planarity and conformational flexibility of the molecule, potentially allowing it to access different binding pockets on a target protein. While less common than heterocycle fusion, ring expansion represents another avenue for modifying the quinoline core to optimize biological activity.

Investigations into the Role of the Oxirane Moiety

The oxirane (epoxide) ring is a key functional group in 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and its analogues. Its high reactivity, due to significant ring strain, makes it a prime site for interaction with biological nucleophiles. chemistrysteps.com

The three-membered epoxide ring is highly strained, making it susceptible to ring-opening reactions by nucleophiles. chemistrysteps.com In a biological system, nucleophilic functional groups on proteins, such as the side chains of cysteine, histidine, or lysine (B10760008) residues, can attack one of the carbon atoms of the epoxide, leading to the formation of a covalent bond. This irreversible binding can result in the inhibition of enzyme activity or the disruption of protein function.

The reactivity of the epoxide ring can be influenced by the surrounding molecular structure. Substituents on the quinoline core can electronically affect the epoxide, making it more or less susceptible to nucleophilic attack. The conformation of the linker connecting the quinoline and oxirane moieties can also play a role in positioning the epoxide for optimal interaction with its biological target. In biological systems, epoxide ring-opening reactions are often catalyzed by enzymes such as epoxide hydrolases. springernature.com However, non-enzymatic reactions with cellular nucleophiles are also common. researchgate.net

The carbon atom of the oxirane ring attached to the linker is a chiral center, meaning it can exist in two different three-dimensional arrangements, or enantiomers (R and S). The stereochemistry of this center can have a profound impact on the biological activity of the molecule. nih.govresearchgate.net

Biological systems are inherently chiral, and receptors, enzymes, and other biological targets often exhibit a high degree of stereoselectivity. nih.gov As a result, one enantiomer of a chiral drug may bind to its target with much higher affinity than the other. biomedgrid.com In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov

Therefore, understanding the influence of oxirane stereochemistry is a critical aspect of the SAR of this compound analogues. The synthesis of enantiomerically pure compounds is often necessary to fully evaluate the biological activity of each stereoisomer and to develop a drug with an optimal therapeutic profile.

Linker Chemistry: Exploring Variations of the -O-CH₂-CH(O)CH₂- Linkage

Variations in the linker, such as changing its length, rigidity, or chemical nature, can have a significant impact on biological activity. For example, replacing the ether linkage with an amide, hydrazide, or urea (B33335) functionality has been explored in other quinoline derivatives, with amide derivatives showing promise as HIV-1 integrase inhibitors. researchgate.net The introduction of different functional groups into the linker can also provide additional points of interaction with the biological target, potentially enhancing binding affinity and specificity.

The flexibility of the linker is another important consideration. A more flexible linker may allow the molecule to adopt a wider range of conformations, increasing the probability of finding an optimal binding orientation. Conversely, a more rigid linker may pre-organize the molecule in a conformation that is favorable for binding, leading to a higher affinity.

Table 2: Potential Linker Modifications and Their Predicted SAR Impact

| Linker Modification | Predicted Effect on Flexibility | Potential Impact on Biological Activity |

|---|---|---|

| Increase chain length | Increased | May allow for interaction with more distant binding sites. |

| Decrease chain length | Decreased | May restrict conformational freedom, potentially increasing affinity if the preferred conformation is achieved. |

| Introduce double bonds | Decreased | Increased rigidity, may orient the pharmacophores in a more defined spatial arrangement. |

| Replace ether with amide | Decreased | May introduce hydrogen bonding capabilities, potentially altering target interactions. researchgate.net |

| Replace ether with thioether | Similar | May alter electronic properties and metabolic stability. |

Structure-Based Design Principles for Analogues

The design of analogues based on the quinoline scaffold is a cornerstone of medicinal chemistry, aimed at developing more potent and selective therapeutic agents. nih.gov Structure-based design principles for these analogues rely on understanding the interactions between the quinoline core and its biological targets at a molecular level. This knowledge allows for rational modifications to the molecule to enhance its efficacy. Key targets for quinoline derivatives include various protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and enzymes such as topoisomerases. nih.govresearchgate.netnih.gov

The fundamental approach involves identifying the key pharmacophoric features of the quinoline scaffold that are essential for its biological activity. rsc.orgsemanticscholar.org Molecular modeling and docking studies are instrumental in this process, providing insights into the binding modes of these compounds within the active sites of their target proteins. nih.govresearchgate.net These computational techniques help rationalize observed structure-activity relationship (SAR) trends and guide the design of new, optimized analogues. nih.gov

A prevalent strategy is molecular hybridization, which involves combining the quinoline scaffold with other known bioactive moieties to create a single molecule with potentially enhanced or synergistic effects. mdpi.comnih.gov For instance, linking a chalcone (B49325) fragment to the quinoline core has been explored to develop novel anticancer agents. mdpi.com Similarly, creating hybrid molecules by fusing pyrazoline or pyrazolylthiazole heterocycles with a quinoline structure has yielded potent EGFR inhibitors. mdpi.com

Systematic modifications to the quinoline ring system are performed to probe the SAR and optimize the lead compound. The nature and position of substituents on the quinoline ring are critical for activity. For example, in a series of quinoline-3-carboxamides (B1200007) designed as EGFR inhibitors, the introduction of a thiophene (B33073) group led to a significant increase in potency. nih.gov SAR studies have revealed that modifications at various positions of the quinoline ring can drastically alter the biological activity. For instance, studies on N-aryl-trimethoxy quinolin-4-amine derivatives showed that replacing a methoxy group with a more lipophilic phenoxy group significantly increased cytotoxicity. nih.gov In another study, it was found that for certain quinoline derivatives targeting EGFR, an unsubstituted quinoline moiety was more effective than those substituted with electron-donating groups. nih.gov

The design process often focuses on optimizing interactions with specific amino acid residues in the target's binding pocket. Docking studies for some 3-phenyltrifluoromethyl quinoline derivatives revealed that hydrogen bond interactions with residues like SER217, HIS116, and TYR199 of the thymidine (B127349) phosphorylase enzyme were crucial for their anticancer activity. researchgate.net For inhibitors targeting the PI3K/AkT/mTOR pathway, the 4-anilinoquinoline structure is a common feature, often combined with a benzenesulfonamide (B165840) moiety to enhance binding. nih.gov

The table below summarizes the structure-activity relationships for a series of quinoline-chalcone derivatives against the MGC-803 cancer cell line, illustrating how different substituents on the chalcone moiety affect antiproliferative activity.

| Compound | Substituent (R) | IC50 (µM) against MGC-803 |

| 12a | H | 10.3 |

| 12b | 2-F | 9.85 |

| 12c | 3-F | 6.79 |

| 12d | 4-F | 6.25 |

| 12e | 4-Cl | 1.38 |

| 12f | 4-Br | 2.45 |

| 12g | 4-CH3 | 8.93 |

| 12h | 4-OCH3 | 11.2 |

| 12i | 3,4-diCl | 4.31 |

| 12j | 3,4,5-triOCH3 | >20 |

| 5-FU (Control) | - | 6.22 |

| Data sourced from Molecules, 2019. mdpi.com |

Another example of structure-based design is seen in cyclopentaquinoline derivatives developed as DNA intercalators and topoisomerase II inhibitors. The design was based on the pharmacophoric features of known inhibitors, leading to compounds with potent anticancer activities. rsc.org The data below shows the inhibitory activity of selected compounds against the HepG-2 cancer cell line.

| Compound | Substituent (Ar) | IC50 (µM) against HepG-2 |

| 6a | Phenyl | 24.11 |

| 6b | 4-chlorophenyl | 20.34 |

| 6c | 4-fluorophenyl | 19.88 |

| 6d | 4-methoxyphenyl | 7.06 |

| 6e | 4-(trifluoromethyl)phenyl | 22.41 |

| 6f | Naphthalen-2-yl | 9.15 |

| 6g | Thiophen-2-yl | 15.27 |

| Doxorubicin (Control) | - | 4.50 |

| Data sourced from New Journal of Chemistry, 2021. rsc.org |

Mechanistic Investigations of Quinoline Epoxide Interactions

Mechanistic Pathways of Synthetic Transformations Involving the Oxirane Ring

The oxirane (epoxide) ring is a three-membered heterocycle characterized by significant ring strain, making it a highly reactive electrophile susceptible to ring-opening reactions. mdpi.comliverpool.ac.uk The synthetic transformations involving the oxirane ring of quinoline-epoxide compounds are predominantly governed by nucleophilic attack, which can proceed through different mechanistic pathways depending on the reaction conditions.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and creates a better leaving group. nih.gov The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. The reaction often proceeds via a hybrid mechanism where the carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon. mdpi.com This leads to a preferential attack of the nucleophile at the more sterically hindered, yet more carbocation-like, carbon. The result of this backside attack is a trans-1,2-disubstituted product, typically a diol if the nucleophile is water. nih.gov

Base-Catalyzed and Nucleophilic Ring-Opening: In the presence of strong nucleophiles or basic conditions, the ring-opening occurs via a direct SN2 mechanism. nih.gov The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the carbon-oxygen bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon of the oxirane ring. jst.go.jp This reaction pathway results in a stereospecific inversion of configuration at the carbon center that is attacked. A wide range of nucleophiles can be employed for this transformation, including hydroxides, alkoxides, amines, thiols, and carbanions, yielding a diverse array of functionalized quinoline (B57606) derivatives. jst.go.jpnih.gov The high reactivity of the strained epoxide ring is the driving force for these reactions, even though an alkoxide is typically a poor leaving group. mdpi.comjst.go.jp

A study involving the synthesis of new quinoline derivatives utilized an epoxide ring-opening reaction to generate a series of compounds, including a 1,2-diol, a bromo-alcohol, and a hydroxy-nitrate derivative from a parent oxiranylquinoline compound. scilit.com This highlights the utility of the oxirane moiety as a versatile chemical handle for creating diverse molecular structures.

Molecular Target Identification and Validation for Quinoline-Epoxide Analogues

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net When combined with a reactive epoxide group, these analogues can exhibit unique interaction profiles, potentially leading to irreversible covalent inhibition of their molecular targets.

Quinoline-based compounds have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression.

Topoisomerases: Quinoline derivatives are well-documented inhibitors of DNA topoisomerases, enzymes that resolve DNA topological problems during replication and transcription. nih.govnih.gov Some quinoline alkaloids function as intercalative topoisomerase poisons, trapping the enzyme-DNA cleavage complex and leading to cytotoxic DNA strand breaks. nih.gov Molecular docking studies suggest that the planar quinoline ring system facilitates intercalation into the DNA stack, while side chains can interact with the enzyme itself. nih.govnih.gov The presence of an epoxide group could allow for covalent modification of either the enzyme or DNA, representing a distinct mechanism from classical quinoline topoisomerase inhibitors like camptothecin. jst.go.jp

Kinases: The quinoline core is a common feature in numerous kinase inhibitors, including several FDA-approved drugs. nih.gov These compounds can target a broad spectrum of kinases involved in oncogenic signaling, such as EGFR, HER-2, PI3K, and FLT3. nih.govacs.org They typically act as ATP-competitive inhibitors, binding to the kinase domain. The epoxide moiety in an analogue could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in or near the ATP-binding pocket, leading to potent and irreversible inhibition.

Cholinesterases: Many quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade neurotransmitters and are key targets in Alzheimer's disease therapy. researchgate.netresearchgate.net Kinetic analyses have shown that these compounds can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.netrsc.org

Soluble Epoxide Hydrolase (sEH): In a notable example of self-modulatory potential, quinoline derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govscilit.com This enzyme is responsible for the hydrolysis of endogenous signaling epoxides. A quinoline-epoxide compound could, therefore, act as an inhibitor of the very enzyme class that would typically metabolize it, potentially leading to complex pharmacological effects.

The table below summarizes the inhibitory activities of various quinoline analogues against different enzyme targets.

| Enzyme Target | Quinoline Analogue Class | Typical IC₅₀ Range | Mode of Inhibition |

| Topoisomerase I/II | Pyrazolo[4,3-f]quinolines | Micromolar (µM) | DNA intercalation, Enzyme poisoning |

| Kinases (EGFR, HER-2) | 4-Anilinoquinolines | Nanomolar (nM) | ATP-competitive |

| Kinases (FLT3) | 3H-Pyrazolo[4,3-f]quinolines | Nanomolar (nM) | Type I binding, ATP-competitive |

| Cholinesterases (AChE/BChE) | Quinolinones, Morpholinoquinolines | Nanomolar (nM) to Micromolar (µM) | Mixed-type, Non-competitive |

| Soluble Epoxide Hydrolase (sEH) | Quinolinyl-ureas | Nanomolar (nM) | Dual inhibition with FAAH |

This table presents representative data for different classes of quinoline derivatives and is not specific to 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.

The planar aromatic system of the quinoline ring is well-suited for interaction with nucleic acids. orientjchem.org Studies on various quinoline derivatives have established two primary modes of non-covalent binding to the DNA double helix:

Intercalation: The flat quinoline ring can insert itself between the base pairs of DNA. nih.govmdpi.com This mode of binding distorts the DNA structure, which can interfere with the processes of replication and transcription and inhibit the activity of DNA-processing enzymes like topoisomerases. nih.gov

Groove Binding: Alternatively, quinoline derivatives can fit into the minor or major grooves of the DNA helix. nih.govbenthamdirect.com This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the DNA base pairs. nih.govbenthamdirect.com In-silico studies of quinoline-3-carboxylic acids have shown preferential binding to the A/T-rich regions of the minor groove. nih.govbenthamdirect.com

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly used to study these interactions by monitoring changes in the spectral properties of the compound upon binding to DNA. nih.gov The presence of an electrophilic epoxide side chain introduces the possibility of covalent DNA alkylation, a mechanism of action for many classic genotoxic agents. This would represent a powerful, and potentially cytotoxic, mode of interaction distinct from the reversible binding typically observed with simple quinoline scaffolds.

Beyond enzymes and nucleic acids, quinoline-epoxide analogues can interact with and modulate the function of various cellular receptors and protein-protein interactions (PPIs).

Receptor Modulation: Research has demonstrated that quinoline derivatives can act as selective, noncompetitive antagonists for receptors such as the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Other analogues have been developed as modulators of the serotonin (B10506) 5-HT2c receptor. mdpi.com These interactions typically involve the compound binding to an allosteric site on the receptor, inducing a conformational change that alters its activity.

Protein-Protein Interaction (PPI) Modulation: PPIs are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases. ajwilsonresearch.comnih.gov Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. nih.govnih.gov The quinoline scaffold can serve as a core structure for designing PPI modulators. For instance, quinoline-based compounds have been designed to interfere with the K-Ras/Raf interaction by binding to an allosteric pocket on K-Ras, thereby inhibiting downstream signaling. nih.gov The epoxide group could potentially be used to create covalent PPI modulators, which would "lock" the interacting proteins in a specific state, providing a powerful tool for studying cellular signaling.

Elucidation of Cellular and Subcellular Distribution in Research Models

For a compound to interact with intracellular targets like enzymes, DNA, or signaling proteins, it must first cross the cell membrane. The physicochemical properties of quinoline derivatives, such as lipophilicity, play a crucial role in their cellular uptake and distribution. orientjchem.orgresearchgate.net The quinoline ring itself imparts a degree of lipophilicity, facilitating passage through the lipid bilayer.

While specific distribution studies on this compound are not extensively documented, research on related compounds provides insights. Flow cytometry analyses of cells treated with various quinoline derivatives demonstrate that these compounds enter cells to induce effects like cell cycle arrest and apoptosis, confirming their bioavailability at the cellular level. nih.govekb.eg

Investigation of Intracellular Signaling Pathways Modulated by the Compound

Quinoline derivatives are known to be potent modulators of key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation. The ability of these compounds to inhibit multiple nodes within these interconnected networks underscores their significant biological activity.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Numerous quinoline derivatives have been shown to be potent inhibitors of this cascade. nih.gov They can act as dual inhibitors of PI3K and mTOR, effectively shutting down downstream signaling to proteins like Akt and S6K. jst.go.jpnih.gov This inhibition leads to the downregulation of survival signals and can trigger apoptosis. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK, is another critical pathway involved in cell proliferation and differentiation. researchgate.netresearchgate.net The activity of quinoline and quinazoline (B50416) derivatives has been linked to the modulation of this pathway, often leading to reduced phosphorylation of key MAPK proteins. researchgate.net

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation and cell survival. liverpool.ac.uknih.gov Certain quinoline derivatives have been developed as inhibitors of this pathway. nih.govnih.gov Mechanistic studies show they can interfere with the pathway at multiple levels, such as inhibiting the degradation of the IκBα inhibitor or preventing the nuclear translocation and DNA-binding activity of the p65 NF-κB subunit. researchgate.netnih.gov

The modulation of these pathways by quinoline-epoxide analogues can lead to a range of cellular outcomes, including:

Cell Cycle Arrest: Inhibition of proliferative signals from the PI3K/Akt and MAPK pathways can cause cells to arrest at specific checkpoints in the cell cycle, commonly the G2/M phase. jst.go.jpekb.eg

Induction of Apoptosis: By blocking survival signals (e.g., via Akt) and upregulating pro-apoptotic proteins (e.g., Bax), these compounds can trigger programmed cell death. jst.go.jp

Anti-inflammatory Effects: Through the inhibition of the NF-κB pathway, quinoline derivatives can reduce the expression of pro-inflammatory cytokines and mediators. nih.gov

The presence of the epoxide functionality adds a layer of complexity, as its reaction with cellular nucleophiles could trigger stress response pathways or other signaling cascades not typically affected by non-reactive quinoline analogues.

Studies on Metabolic Fate in In Vitro Systems (excluding pharmacokinetic profiles)

The metabolic fate of quinoline-based compounds, particularly those bearing reactive epoxide functionalities, is a critical area of investigation in drug discovery and toxicology. While direct metabolic studies on this compound are not extensively available in the public domain, a comprehensive understanding of its likely biotransformation can be inferred from in vitro studies on related quinoline and epoxide-containing molecules. These investigations, typically employing liver microsomes, hepatocytes, and recombinant enzyme systems, reveal the primary enzymatic pathways responsible for the metabolism of such structures.

The metabolism of quinoline derivatives is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govlu.setandfonline.com For the parent quinoline molecule, key metabolic transformations include hydroxylation and epoxidation. nih.govoup.com Specifically, CYP2E1 has been identified as the principal enzyme involved in the formation of 3-hydroxyquinoline (B51751) in human liver microsomes. nih.govoup.com Furthermore, CYP2A6 is primarily responsible for the generation of quinoline-1-oxide and plays a role in the formation of quinoline-5,6-epoxide. nih.govoup.com

The presence of a methyl group on the quinoline ring, as in this compound, can influence metabolic pathways. Methylation can sometimes block certain positions from enzymatic attack while potentially opening up others. For instance, methylation of the alpha-carbon of a quinoline moiety has been shown to prevent oxidation by aldehyde oxidase (AO), thereby shifting the metabolic burden to other enzymes like CYP450s. frontiersin.org

A crucial feature of this compound is the oxirane (epoxide) ring. Epoxide groups are known to be substrates for epoxide hydrolases (EHs), which catalyze their hydrolysis to form the corresponding vicinal diols. nih.govnih.govmdpi.com Both microsomal and soluble epoxide hydrolases are involved in this detoxification pathway. nih.govnih.gov The conversion of an epoxide to a diol is a significant metabolic step that generally leads to a more water-soluble and readily excretable compound. nih.gov

Based on these established metabolic pathways for related compounds, the in vitro metabolic fate of this compound in a system such as human liver microsomes is anticipated to proceed through several key reactions.

Detailed Research Findings:

In vitro studies with liver microsomes from various species have consistently demonstrated that quinoline and its derivatives undergo extensive metabolism. nih.govlu.setandfonline.com The primary routes of metabolism for the quinoline core involve oxidation reactions catalyzed by CYP450 enzymes, leading to the formation of hydroxylated metabolites and epoxides. nih.govoup.comresearchgate.net

The epoxide moiety of a molecule is a primary target for enzymatic hydrolysis. The enzyme microsomal epoxide hydrolase (mEH) efficiently converts epoxides into their corresponding diols. nih.gov This process is considered a major detoxification pathway. For instance, studies on quinoline metabolism have shown the formation of quinoline-5,6-diol (B12679942) from quinoline-5,6-epoxide, a reaction that is inhibited by epoxide hydrolase inhibitors. nih.gov

The methyl group at the 3-position of the quinoline ring is also a potential site for metabolic modification. While it may sterically hinder metabolism at adjacent positions, the methyl group itself can undergo hydroxylation to form a primary alcohol, which may be further oxidized.

Considering the structure of this compound, the following metabolic transformations are plausible in in vitro systems:

Epoxide Hydrolysis: The terminal epoxide ring is highly susceptible to hydrolysis by epoxide hydrolases, which would open the ring to form a diol. This is often a major metabolic pathway for epoxide-containing compounds. nih.govrsc.org

Quinoline Ring Hydroxylation: The quinoline ring system is likely to undergo hydroxylation at various positions, catalyzed by CYP450 enzymes such as CYP2E1 and CYP2A6. nih.govoup.com

Methyl Group Oxidation: The methyl group at the 3-position could be oxidized to a hydroxymethyl group, and potentially further to a carboxylic acid.

O-Dealkylation: While less common for the methoxy (B1213986) linker attached to the quinoline ring, cleavage of the ether bond is a theoretical possibility, though likely a minor pathway.

Interactive Data Tables

| Enzyme Family | Specific Enzyme (if identified for related compounds) | Metabolic Reaction | Resulting Moiety |

|---|---|---|---|

| Cytochrome P450 | CYP2E1, CYP2A6, CYP3A4 | Hydroxylation | Hydroxyquinoline |

| Cytochrome P450 | CYP1A1, CYP2B1 | Methyl Group Oxidation | Hydroxymethylquinoline |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH), Soluble Epoxide Hydrolase (sEH) | Epoxide Ring Opening (Hydrolysis) | Diol |

| Metabolite | Description of Transformation | Metabolic Pathway |

|---|---|---|

| 3-Methyl-5-(2,3-dihydroxypropoxy)quinoline | Hydrolysis of the oxirane ring | Epoxide Hydrolase Action |

| Hydroxy-3-methyl-5-(oxiran-2-ylmethoxy)quinoline | Hydroxylation of the quinoline ring | CYP450-mediated Oxidation |

| 3-(Hydroxymethyl)-5-(oxiran-2-ylmethoxy)quinoline | Oxidation of the methyl group | CYP450-mediated Oxidation |

These tables are based on metabolic pathways observed for structurally related quinoline and epoxide-containing compounds and represent the most probable metabolic fate of this compound in in vitro settings.

Computational Chemistry and in Silico Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.

The electronic structure, including the distribution of electrons, is elucidated, which is crucial for understanding the molecule's reactivity. For instance, DFT has been used to interpret the regioselectivity of methylation reactions in quinoline (B57606) derivatives by calculating the geometry and electron structure of the corresponding anions. mdpi.com Such analyses help predict how the molecule will behave in chemical reactions and interact with other molecules. The synthesis and photo-physical characteristics of various quinoline derivatives have been extensively described and supported by DFT calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netaimspress.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net This analysis is vital for understanding the potential bioactivity of quinoline compounds, as strong charge transfer interactions, facilitated by a smaller energy gap, are often linked to biological activity. scirp.org

Various quantum chemical descriptors can be calculated from HOMO and LUMO energies to further characterize a molecule's reactivity.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. nih.gov |

This table provides a generalized overview of descriptors commonly calculated for quinoline derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net

Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack. researchgate.net Blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential zones. researchgate.net For quinoline derivatives, MEP analysis helps identify potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. mdpi.comresearchgate.netresearchgate.net This visual tool provides valuable insights into how a molecule will interact with biological targets like proteins and nucleic acids. nih.gov

Molecular Docking Simulations for Ligand-Protein and Ligand-Nucleic Acid Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net

For quinoline derivatives, docking studies have been performed against a wide range of biological targets, including protein kinases (e.g., c-Met, EGFR, VEGFR-2) and DNA. mdpi.comnih.govmdpi.com These simulations predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.comnih.gov For example, studies on other quinoline compounds have shown that the quinoline nitrogen can form crucial hydrogen bonds with key residues in the hinge region of kinase active sites. mdpi.commdpi.com Docking studies have also elucidated how quinoline derivatives can function as DNA intercalators or bind to the minor groove of DNA, interfering with its replication. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. doi.orgrsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over the simulation period, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific regions of the protein. doi.org For quinoline-based inhibitors, MD simulations have been used to confirm the stability of docking poses and to identify key amino acid residues that are critical for maintaining the binding interaction. mdpi.comnih.gov These simulations provide deeper insights into the strength and durability of the ligand-protein interactions predicted by docking. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In QSAR, molecular descriptors (numerical representations of chemical information) are correlated with experimental activity data to build a predictive model. nih.govresearchgate.net

For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, such as cancer cell lines or pathogens like Plasmodium falciparum. nih.govnih.gov These models can identify which structural features are positively or negatively correlated with the desired biological effect, thereby guiding the design of new, more potent analogues. mdpi.com

Closely related to QSAR is pharmacophore generation. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. It defines the arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. Pharmacophore models derived from active quinoline compounds can be used as 3D queries to search large chemical databases for new molecules with the potential for similar biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models (focused on theoretical understanding)

In silico analysis, a critical component of modern computational chemistry, plays a pivotal role in the early stages of drug discovery by predicting the pharmacokinetic properties of novel chemical entities. This approach allows researchers to evaluate a compound's potential viability before committing to resource-intensive laboratory synthesis and testing. For the compound 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline , specific experimental or published in silico ADME (Absorption, Distribution, Metabolism, and Excretion) data is not extensively available in public-domain research. However, a theoretical ADME profile can be constructed based on computational models and the established behavior of related quinoline structures. Such predictive studies are fundamental to understanding how the molecule might behave in a biological system.

The process involves using specialized software platforms like SwissADME, pkCSM, and others that employ algorithms based on Quantitative Structure-Activity Relationships (QSAR) and machine learning models. ijprajournal.comnumberanalytics.com These tools analyze the molecule's structure—including its methyl, quinoline, and oxirane-methoxy components—to calculate a range of physicochemical and pharmacokinetic parameters. nih.govresearchgate.net

Physicochemical Properties and Drug-Likeness

A foundational step in ADME prediction is the evaluation of physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These rules correlate a compound's molecular weight, lipophilicity (log P), and hydrogen bond donor/acceptor counts with its potential to be an orally active drug.

An illustrative analysis for this compound would generate data similar to that shown in Table 1. These parameters collectively suggest whether a compound possesses a "drug-like" profile. For instance, a low molecular weight and a balanced log P value are generally favorable for absorption.

Table 1: Hypothetical Physicochemical Properties and Drug-Likeness Evaluation This table is for illustrative purposes, showing typical parameters evaluated for a novel compound.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ | - |

| Molecular Weight | 215.25 g/mol | Lipinski: < 500 |

| Log P (Lipophilicity) | 2.0 - 2.5 | Lipinski: ≤ 5 |

| Hydrogen Bond Donors | 0 | Lipinski: ≤ 5 |

| Hydrogen Bond Acceptors | 3 (N, O-ether, O-oxirane) | Lipinski: ≤ 10 |

| Molar Refractivity | ~62 cm³ | Indicates molecular polarizability |

| Topological Polar Surface Area (TPSA) | 34.9 Ų | < 140 Ų suggests good cell permeability |

Pharmacokinetic Predictions

Beyond physicochemical properties, in silico models predict the specific journey of the compound through a biological system.

Absorption: This includes predicting gastrointestinal (GI) absorption and permeability through barriers like the blood-brain barrier (BBB). High GI absorption is crucial for orally administered drugs. The TPSA value is a key indicator here; a value below 140 Ų is often correlated with good oral bioavailability. bohrium.com

Distribution: Predictions focus on aspects like plasma protein binding (PPB) and volume of distribution. PPB affects the amount of free compound available to exert its effect.

Metabolism: A critical prediction involves identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions. The model would predict if this compound is a substrate or inhibitor of these enzymes. nih.gov

Excretion: This is often inferred from properties like solubility. Water solubility is a key factor influencing how a compound is cleared from the body. mdpi.com

Table 2 provides an example of the detailed pharmacokinetic parameters that would be generated in a theoretical study. These predictions help identify potential liabilities, such as poor absorption or a high likelihood of causing drug-drug interactions, early in the research process. benthamdirect.comnih.gov

Table 2: Illustrative In Silico Pharmacokinetic ADME Profile This table is for illustrative purposes, showing typical parameters evaluated for a novel compound.

| ADME Parameter | Category | Predicted Outcome | Significance in Research Models |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Predicts good uptake from the GI tract. |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes/No | Indicates potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | Distribution | No | P-gp is an efflux pump; not being a substrate is favorable for bioavailability. |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug interactions involving this enzyme. |

| CYP2C9 Inhibitor | Metabolism | No | Low potential for drug interactions involving this enzyme. |

| CYP2D6 Inhibitor | Metabolism | Yes/No | Potential for interactions with drugs metabolized by this common enzyme. |

| CYP3A4 Inhibitor | Metabolism | Yes/No | Potential for interactions with a wide range of common medications. |

| Log Kp (Skin Permeation) | Absorption | Low to Moderate | Predicts absorption through the skin. |

| Water Solubility (Log S) | Excretion | Moderately Soluble | Influences formulation and clearance pathways. |

Applications in Chemical Biology and Materials Science Non Clinical Focus

Development of Selective Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, featuring a reactive epoxide ring, makes it a candidate for the development of covalent probes. Epoxides can form stable covalent bonds with nucleophilic residues in proteins, such as cysteine, histidine, or lysine (B10760008), enabling activity-based protein profiling (ABPP) and target identification studies. unimi.it